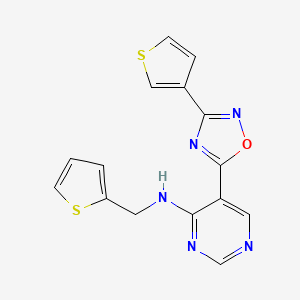

![molecular formula C25H19N3O3S2 B2522774 N-(3-(苯并[d]噻唑-2-基)-4,5,6,7-四氢苯并[b]噻吩-2-基)-2-(1,3-二氧代异吲哚啉-2-基)乙酰胺 CAS No. 391866-92-5](/img/structure/B2522774.png)

N-(3-(苯并[d]噻唑-2-基)-4,5,6,7-四氢苯并[b]噻吩-2-基)-2-(1,3-二氧代异吲哚啉-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

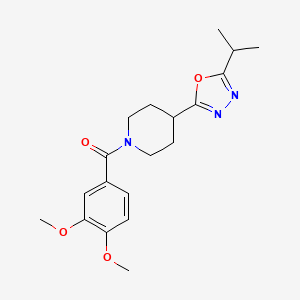

The compound "N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide" is a complex molecule that appears to be related to a family of compounds that include benzothiazole and acetamide groups. These compounds are of interest due to their potential biological activities, such as anticancer, anti-inflammatory, and antibacterial properties, as well as their photophysical characteristics.

Synthesis Analysis

The synthesis of related benzothiazole acetamide derivatives often involves refluxing benzothiazoles with acetic acid or similar acylation reactions. For example, N-(benzo[d]thiazol-2-yl) acetamides were synthesized by refluxing benzothiazoles with acetic acid, leading to the formation of hydrogen bond-associated crystals . Another approach involves C-C coupling methodology in the presence of Pd(0) using aryl boronic pinacol ester/acids to synthesize N-(6-arylbenzo[d]thiazol-2-yl)acetamides . Microwave-assisted synthesis is also a common technique used to prepare novel derivatives, such as the synthesis of N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)amino)acetamide derivatives .

Molecular Structure Analysis

The molecular structure of benzothiazole acetamide derivatives is characterized by the presence of hydrogen bonding, which plays a significant role in their assembly and biological activity. For instance, water molecules can act as a bridge forming hydrogen bonds in N-(benzo[d]thiazol-2-yl)acetamide, leading to the formation of three different molecular assemblies . The molecular docking studies of some derivatives indicate that these compounds bind to the non-metallic active site of enzymes, such as urease, and that hydrogen bonding with the enzyme is crucial for inhibition .

Chemical Reactions Analysis

The chemical reactivity of benzothiazole acetamide derivatives includes their ability to inhibit enzymes and cell proliferation. For example, N-benzyl substituted acetamide derivatives have shown inhibition of c-Src kinase and cell proliferation in various cancer cell lines . The compounds' reactivity is influenced by the presence of substituents on the benzothiazole ring, which can significantly affect their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole acetamide derivatives are influenced by their molecular structure. These compounds exhibit photophysical properties due to their hydrogen bond associations . They also show a range of biological activities, including antioxidant, anti-inflammatory, and antibacterial effects. For instance, some derivatives have shown good antioxidant activity in various assays and excellent anti-inflammatory activity . The antibacterial activity of these compounds has been demonstrated against both Gram-positive and Gram-negative bacteria .

科学研究应用

噻吩和苯并噻唑衍生物

噻吩类似物,包括苯并噻唑和四氢苯并噻吩,已被合成并评估其潜在致癌性,显示出不同的生物活性,表明在药物化学和环境毒理学中具有潜在应用 (Ashby 等,1978)。2-(硫代)脲基苯并噻唑的合成和生物学意义已被广泛综述,突出了它们在药物化学中的重要性,因为它们具有广泛的药理活性 (Rosales-Hernández 等,2022)。

乙酰胺及其生物效应

已研究乙酰胺衍生物的各种生物效应,包括毒性和生物降解。肯尼迪 (2001) 对乙酰胺及其衍生物的毒理学进行了全面综述,深入了解了它们的商业重要性和接触的生物后果,这对于了解这些化合物的环境和健康影响至关重要 (肯尼迪,2001)。

药理学评估和环境影响

研究还集中在新型苯并稠合噻唑衍生物作为潜在抗氧化剂和抗炎剂的药理学评估上,展示了噻吩和苯并噻唑衍生物的多样化治疗潜力 (Raut 等,2020)。此外,已综述了相关化合物(如对羟基苯甲酸酯(与乙酰胺具有相似的官能团))的环境归宿和行为,以了解它们在水生环境中的持久性和影响 (Haman 等,2015)。

作用机制

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Compounds with similar structures have been found to have a wide range of biological activities, including antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .

未来方向

属性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O3S2/c29-20(13-28-24(30)14-7-1-2-8-15(14)25(28)31)27-23-21(16-9-3-5-11-18(16)32-23)22-26-17-10-4-6-12-19(17)33-22/h1-2,4,6-8,10,12H,3,5,9,11,13H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTQWRPZQXNDGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C5=NC6=CC=CC=C6S5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

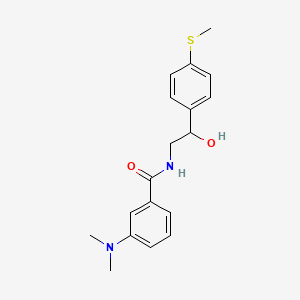

![4-[4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2522693.png)

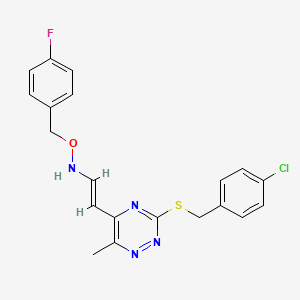

![N-(4-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2522695.png)

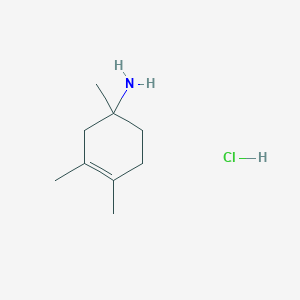

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2522696.png)

![1-[4-[3-(3-Fluoropyridin-2-yl)oxypiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2522698.png)

![N-cyclopropyl-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2522699.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2522708.png)